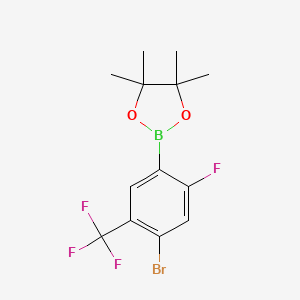
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinacol boronic esters, such as “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been the subject of numerous studies .
Synthesis Analysis
The synthesis of pinacol boronic esters involves several steps. One of the key steps is the protodeboronation of alkyl boronic esters . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of pinacol boronic esters is characterized by two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. One of the most notable is the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Material Science and Light Emission
In material science, this compound has been utilized in the development of new polymers with tailored light emission properties. For instance, Neilson et al. (2007) described how intermediates like 4-bromo(trifluorovinyloxy)benzene and 4-trifluorovinyloxyphenylboronic acid pinacol ester can undergo Suzuki coupling reactions to produce new monomers. These monomers, when polymerized, form polymers with high molecular weights, excellent thermal stability, and the ability to emit light across a broad range of the visible spectrum, showcasing their potential in creating advanced materials with specific optical properties (Neilson et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, organoboron compounds, including those related to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester, have been explored as Lewis acid receptors for fluoride ions. Jańczyk et al. (2012) investigated new organoboron compounds as selective receptors for fluoride anions in polymeric membranes. This research demonstrated the potential of these compounds in developing more selective and sensitive analytical methods for fluoride detection (Jańczyk et al., 2012).
Organic Synthesis and Polymerization
In organic synthesis, the compound has facilitated the development of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization technique that allows for the creation of polymers with specific functional groups, opening avenues for creating advanced materials with precise molecular architectures (Nojima et al., 2016).
Mécanisme D'action
The mechanism of action of pinacol boronic esters in chemical reactions often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . In the case of the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWHTOKPXUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)
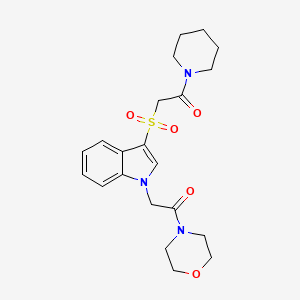

![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
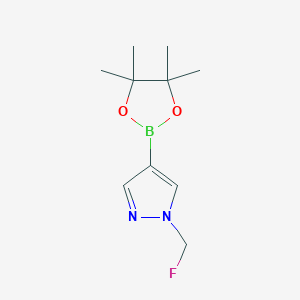
![2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2934654.png)
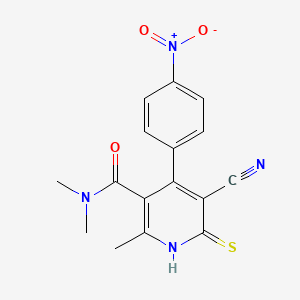

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
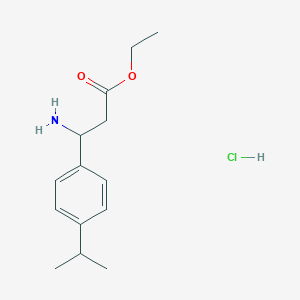

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)

